(5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
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Overview
Description
(5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorothiophene ring, a pyrazole ring, and a triazolopyrimidine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene and pyrazole intermediates, followed by their coupling with the triazolopyrimidine core under controlled conditions. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and triazolopyrimidine precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for developing new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Amiodarone Related Compound H: This compound shares some structural similarities with (5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone, particularly in its halogenated aromatic ring.
Lemon Balm Compounds: Compounds found in lemon balm, such as rosmarinic acid, also exhibit unique chemical structures and biological activities.
Uniqueness
What sets this compound apart is its combination of a chlorothiophene ring, a pyrazole ring, and a triazolopyrimidine core. This unique structure provides a distinct reactivity profile and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H12ClF3N6OS |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C16H12ClF3N6OS/c1-2-25-6-8(5-22-25)12-11(13(27)9-3-4-10(17)28-9)14(16(18,19)20)24-15-21-7-23-26(12)15/h3-7,12H,2H2,1H3,(H,21,23,24) |
InChI Key |
QWXIETBDWJKBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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